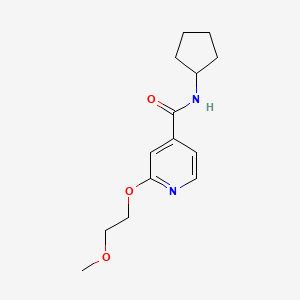
N-cyclopentyl-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(2-methoxyethoxy)isonicotinamide, also known as CPI-1189, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of isonicotinamide derivatives and has been found to possess potential therapeutic properties.
科学的研究の応用
Chemical Synthesis and Molecular Interaction
Isonicotinamides, such as N-cyclopentyl-2-(2-methoxyethoxy)isonicotinamide, are involved in chemical synthesis pathways that lead to the creation of spirocyclic compounds through cyclisation reactions. These reactions are crucial for developing molecules with potential pharmaceutical applications. For instance, isonicotinamides carrying various substituents can undergo doubly dearomatising intramolecular coupling, producing compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).
Material Science and Corrosion Inhibition
Compounds derived from isonicotinamide, such as those mentioned, have applications in material science, particularly in corrosion inhibition. For example, Schiff bases synthesized from isonicotinamide and other agents have been utilized as green corrosion inhibitors for copper, showcasing the versatility of isonicotinamide derivatives in protecting metals in various environments (Mo et al., 2017).
Pharmaceutical Research and Drug Development
In drug development, isonicotinamide derivatives have been explored for their potential in imaging for diseases like Alzheimer's. Carbon-11 labeled isonicotinamides, for instance, have been synthesized for use as PET agents, indicating the role of these compounds in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of isonicotinamide are part of the toolkit for detecting and quantifying substances in biological matrices. They have been identified in studies focusing on psychoactive substances, where they serve as markers for the presence of novel psychoactive compounds, highlighting the role of isonicotinamide derivatives in forensic and toxicological analysis (De Paoli et al., 2013).
特性
IUPAC Name |
N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-8-9-19-13-10-11(6-7-15-13)14(17)16-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGDJXFRVZJNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

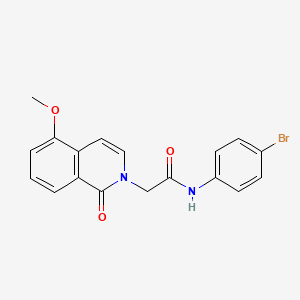

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)
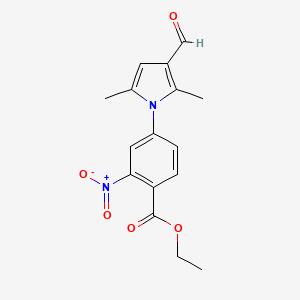
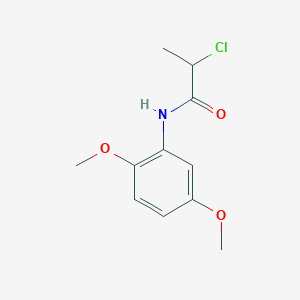

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)
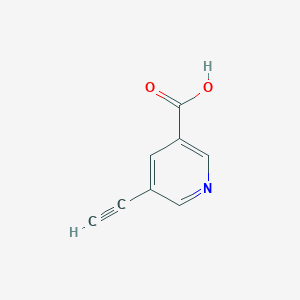
![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)

![3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2691012.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2691013.png)
